molecular formula C14H13NO2 B1463303 4-(4-Methoxybenzoyl)-2-methylpyridine CAS No. 1187168-92-8

4-(4-Methoxybenzoyl)-2-methylpyridine

Cat. No.: B1463303
CAS No.: 1187168-92-8
M. Wt: 227.26 g/mol
InChI Key: DJTPBCFIMRPWGR-UHFFFAOYSA-N
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Description

“4-(4-Methoxybenzoyl)-2-methylpyridine” is a derivative of 4-Methoxybenzoyl chloride . 4-Methoxybenzoyl chloride is a reactive acylating agent that can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides . It has been used in the synthesis of various compounds, including stilbene and dihydrostilbene derivatives, which are potential anti-cancer agents .


Synthesis Analysis

The synthesis of 4-Methoxybenzoyl derivatives involves reactions with carboxylic acids, alcohols, and amines . For example, 1,3 diketones synthesized from 4-methoxybenzoyl chloride can be used in one-pot synthesis of various pyrazole derivatives . It has also been used in the total synthesis of bioactive compounds like echinoside A and salinosporamide A .


Chemical Reactions Analysis

4-Methoxybenzoyl chloride, a similar compound, has been used in various chemical reactions. For example, it has been used in the synthesis of acylphosphine ligands for the rhodium-catalyzed hydrosilylation of alkenes . It has also been used in reactions with substrates with electron-withdrawing groups .

Scientific Research Applications

Crystallography and Structural Analysis

  • Crystal Structures of Stilbazole Derivatives : A study by Antony et al. (2018) describes the crystal structures of two stilbazole derivatives, highlighting the interaction between the cation with a methyl group attached to the pyridine ring and a diethylamine group attached to the benzene ring. This research emphasizes the structural diversity achievable with substitutions on the pyridine and benzene rings (Antony et al., 2018).

Organic Synthesis

  • Protection of Alcohols : Kotturi et al. (2009) developed a chemoselective method for the p-methoxybenzylation of alcohols under neutral conditions, demonstrating the utility of 4-(4-Methoxybenzoyl)-2-methylpyridine in sensitive chemical syntheses (Kotturi et al., 2009).
  • Synthesis of Pyridazinyl Sulfonamide Derivatives : Mohamed (2007) synthesized and evaluated the antibacterial activities of 4-(2-Methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides, showcasing the compound's role in developing new antibacterial agents (Mohamed, 2007).

Medicinal Chemistry

  • Cholinesterase Inhibitors : A study by Arfan et al. (2018) described the synthesis and evaluation of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as cholinesterase inhibitors, illustrating the therapeutic potential of derivatives in treating neurodegenerative diseases (Arfan et al., 2018).

Supramolecular Chemistry

  • Hydrogen Bonded Supramolecular Association : Khalib et al. (2014) reported the formation of molecular salts through self-assembly with 2-amino-4-methylpyridine, underlining the importance of noncovalent interactions in constructing supramolecular architectures (Khalib et al., 2014).

Safety and Hazards

4-Methoxybenzoyl chloride, a similar compound, is considered hazardous. It is a combustible liquid that causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

(4-methoxyphenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-9-12(7-8-15-10)14(16)11-3-5-13(17-2)6-4-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTPBCFIMRPWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301238813
Record name (4-Methoxyphenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187168-92-8
Record name (4-Methoxyphenyl)(2-methyl-4-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxyphenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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